N-{[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Descripción
N-{[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a structurally complex sulfonamide derivative featuring a benzothiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 7, respectively. The azetidine (four-membered nitrogen-containing ring) moiety is linked to the benzothiazole via its 2-position, with a methylcyclopropanesulfonamide group attached to the azetidine’s 3-position.
Synthetic routes for analogous compounds (e.g., benzothiazole sulfonamides) often involve multi-step protocols, including nucleophilic substitution, cyclization, and sulfonylation. For instance, similar sulfonamide derivatives in were synthesized using reflux conditions with hydrazine hydrate (N₂H₄·H₂O) and methanol, followed by coupling reactions in DMF with lithium hydride (LiH) . These methods suggest plausible pathways for the target compound’s synthesis.
Propiedades
IUPAC Name |
N-[[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-11-4-7-14(23-3)15-16(11)24-17(18-15)20-9-12(10-20)8-19(2)25(21,22)13-5-6-13/h4,7,12-13H,5-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZITGDPZWZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CC(C3)CN(C)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-{[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with suitable carboxylic acid derivatives.
- Methoxylation : The introduction of the methoxy group can be accomplished via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
- Azetidine Formation : The azetidine moiety is synthesized through appropriate amine reactions.
- Sulfonamide Formation : The final step involves the reaction of the benzothiazole derivative with a sulfonamide group under controlled conditions.
Antimicrobial Properties
Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit various bacterial strains and fungi, making them potential candidates for antibiotic development .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are crucial in treating neurological disorders. Compounds similar to N-{[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide have shown promising MAO-A inhibitory activity. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on MAO enzymes .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It binds to enzymes such as MAO-A and MAO-B, modulating their activity and impacting neurotransmitter levels.
- Cell Signaling Pathways : The compound may affect various signaling pathways involved in cell proliferation and apoptosis, leading to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related benzothiazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several derivatives .
- Cancer Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, with flow cytometry confirming increased annexin V positivity .
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| N-{[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide | Antimicrobial, Anticancer | 10 - 20 | Effective against various strains |
| Related Benzothiazole Compound | MAO-A Inhibitor | 0.060 | Potent inhibitor with good selectivity |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
To contextualize the unique properties of N-{[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, a comparative analysis with three related sulfonamide derivatives is provided below.
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 744258-97-7 | 748778-75-8 | 882748-68-7 |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | ~520 g/mol | ~530 g/mol | ~360 g/mol |
| logP | 2.8 (predicted) | 3.1 | 4.2 | 3.5 |
| Solubility (aq.) | Moderate (azetidine) | High (piperidine) | Low (thienopyrimidine) | Moderate (ketone) |
| Metabolic Stability | High (cyclopropane) | Moderate | Low (allyl group) | High (chlorophenyl) |
Key Observations :
- The target compound’s azetidine ring introduces steric constraints that may improve target binding compared to the flexible piperidine in 744258-97-7 .
- The cyclopropanesulfonamide group offers enhanced metabolic stability over the allyl-substituted thienopyrimidine in 748778-75-8, which is prone to oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
